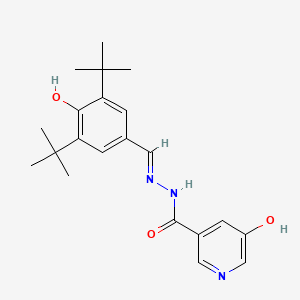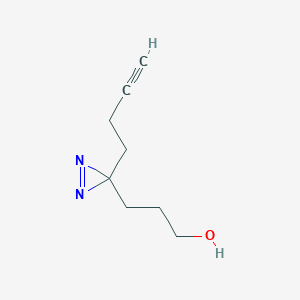
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol is a chemical compound characterized by the presence of a diazirine ring, an alkyne group, and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a diazirine precursor with an alkyne-containing reagent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods often incorporate rigorous quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) and pyridine.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Substitution: Tosyl chloride and pyridine in anhydrous conditions.
Major Products
Oxidation: 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanal.
Reduction: 3-(3-(But-3-en-1-yl)-3H-diazirin-3-yl)propan-1-ol or 3-(3-(Butyl)-3H-diazirin-3-yl)propan-1-ol.
Substitution: 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-tosylate.
Aplicaciones Científicas De Investigación
3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions due to its diazirine ring, which can form covalent bonds upon UV irradiation.
Biology: Employed in the study of protein-ligand interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Mecanismo De Acción
The mechanism of action of 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol primarily involves the diazirine ring. Upon exposure to UV light, the diazirine ring undergoes photolysis to generate a highly reactive carbene intermediate. This carbene can insert into C-H, N-H, and O-H bonds, forming covalent bonds with nearby molecules. This property makes it useful for studying molecular interactions and mapping active sites in enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)ethan-1-amine
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-amine
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-2-ol
Uniqueness
Compared to similar compounds, 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propan-1-ol is unique due to the presence of both a hydroxyl group and an alkyne group. This combination allows for a broader range of chemical modifications and applications. The hydroxyl group provides a site for further functionalization, while the alkyne group can participate in click chemistry reactions, making it a versatile tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C8H12N2O |
|---|---|
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
3-(3-but-3-ynyldiazirin-3-yl)propan-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-2-3-5-8(9-10-8)6-4-7-11/h1,11H,3-7H2 |
Clave InChI |
YWWMTDYXCMNLAP-UHFFFAOYSA-N |
SMILES canónico |
C#CCCC1(N=N1)CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


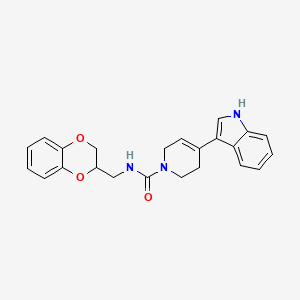
![1-[4-(difluoromethoxy)phenyl]-N-(3,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13365958.png)
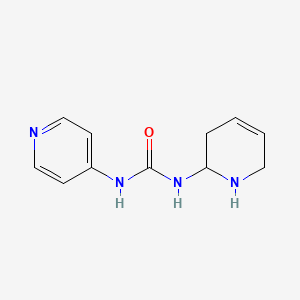
![5-{[(Anilinocarbonyl)amino]sulfonyl}-2-(3-chloroanilino)pyridine](/img/structure/B13365967.png)
![6-(1-Benzofuran-2-yl)-3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365978.png)
![N-[2-(4-morpholinyl)phenyl]-4-propylcyclohexanecarboxamide](/img/structure/B13365984.png)
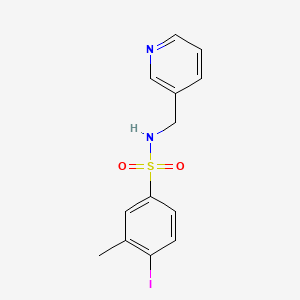
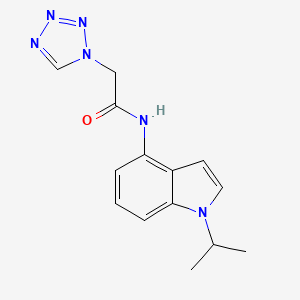
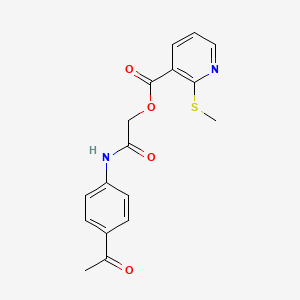
![(2E)-3-[4-methoxy-3-({[(4-methylphenyl)carbonyl]carbamothioyl}amino)phenyl]prop-2-enoic acid](/img/structure/B13365998.png)
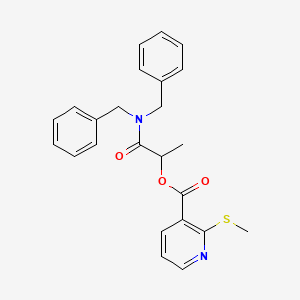
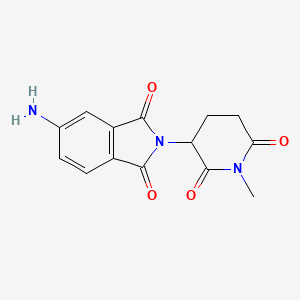
![5-ethyl-4-[(3-phenyl-2-propynyl)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B13366003.png)
